9-(3,4-dimethoxyphenyl)-5-propanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
9-(3,4-Dimethoxyphenyl)-5-propanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, due to its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-5-propanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the 3,4-dimethoxyphenyl and 2-sec-butoxyphenyl groups. The propanoyl group is then added through acylation reactions. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling and disposal of chemicals. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines and related molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological targets, such as enzymes and receptors. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicine, this compound is of interest for its potential therapeutic effects
Industry
In the industrial sector, this compound might be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-5-propanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects.
Uniqueness
What sets 9-(3,4-dimethoxyphenyl)-5-propanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one apart is its unique combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.
Properties
Molecular Formula |
C34H38N2O5 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
6-(2-butan-2-yloxyphenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O5/c1-6-21(3)41-29-15-11-8-12-24(29)34-33-26(35-25-13-9-10-14-27(25)36(34)32(38)7-2)18-23(19-28(33)37)22-16-17-30(39-4)31(20-22)40-5/h8-17,20-21,23,34-35H,6-7,18-19H2,1-5H3 |
InChI Key |
OPQAWJZBDQKYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2C(=O)CC |
Origin of Product |
United States |
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